3-(6-bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)propanenitrile
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Overview
Description
3-(6-bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)propanenitrile is a synthetic organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a bromine atom and a nitrile group in the structure suggests potential reactivity and applications in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)propanenitrile typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carbonyl compound.
Nitrile Introduction: The propanenitrile group can be introduced via nucleophilic substitution reactions using appropriate nitrile-containing reagents.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the nitrile group may produce primary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 3-(6-bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)propanenitrile would depend on its specific interactions with biological targets. Typically, benzothiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the bromine and nitrile groups may influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
6-bromo-2-oxo-1,3-benzothiazole: A simpler analog without the propanenitrile group.
3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanenitrile: Lacks the bromine atom.
Uniqueness
3-(6-bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)propanenitrile is unique due to the combination of the bromine atom and the nitrile group, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-(6-bromo-2-oxo-1,3-benzothiazol-3-yl)propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2OS/c11-7-2-3-8-9(6-7)15-10(14)13(8)5-1-4-12/h2-3,6H,1,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKLOOLPPPWUDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=O)N2CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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